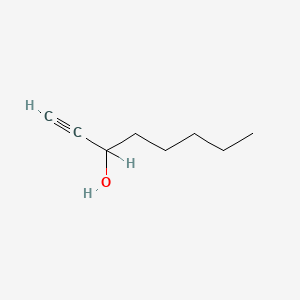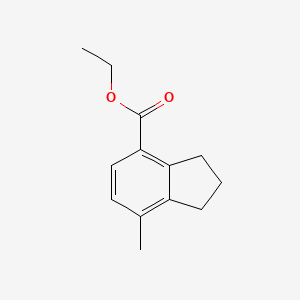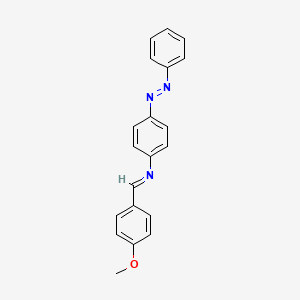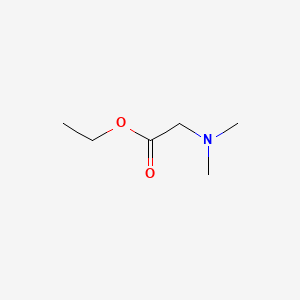
1-(4-nitrophényl)butane-1,3-dione
Vue d'ensemble
Description
1,3-Butanedione, 1-(4-nitrophenyl)- is a useful research compound. Its molecular formula is C10H9NO4 and its molecular weight is 207.18 g/mol. The purity is usually 95%.
The exact mass of the compound 1,3-Butanedione, 1-(4-nitrophenyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21486. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,3-Butanedione, 1-(4-nitrophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Butanedione, 1-(4-nitrophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cristallographie
La structure cristalline de la 1-(4-nitrophényl)butane-1,3-dione a été déterminée à l'aide de données de diffraction des rayons X tridimensionnelles . Le composé cristallise dans le groupe d'espace orthorhombique P 2 1 2 1 2 1 et a des dimensions de cellule a = 3,864 (2), b = 10,384 (2) et c = 24,342 (5)Å, Z = 4 . Ces informations sont cruciales pour comprendre les propriétés physiques du composé et ses interactions avec d'autres molécules.
Propriétés optiques
En plus de ses propriétés structurales, la this compound présente des propriétés optiques intéressantes en raison de ses liaisons hydrogène intramoléculaires . Ces propriétés pourraient être exploitées dans le développement de nouveaux matériaux pour des applications optiques telles que la photonique et l'optoélectronique.
Synthèse chimique
La this compound peut être synthétisée à partir de la 1,4-naphtoquinone et de la butane-1,3-dione ou par photolyse de l'acide 1-(4-nitrophényl)-2,5-dioxopentanoïque . La compréhension des voies de synthèse de ce composé est essentielle pour sa production à grande échelle et son utilisation dans diverses applications.
Chimie analytique
Le composé est utilisé en chimie analytique, où il peut être détecté et quantifié à l'aide de techniques telles que la résonance magnétique nucléaire (RMN), la chromatographie liquide haute performance (CLHP), la chromatographie liquide-spectrométrie de masse (CL-SM) et la chromatographie liquide ultra-performante (UPLC) . Ces techniques permettent d'identifier et de quantifier la this compound dans des mélanges complexes.
Analyse Biochimique
Biochemical Properties
1,3-Butanedione, 1-(4-nitrophenyl)- plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes and receptors, which can affect cellular processes and signal transduction pathways. The compound’s interaction with enzymes such as ω-transaminases highlights its potential in the production of chiral amines and unnatural amino acids . These interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of 1,3-Butanedione, 1-(4-nitrophenyl)- involves its interaction with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to specific enzymes and receptors, altering their activity and affecting downstream signaling pathways . This mechanism of action is essential for understanding the compound’s effects at the molecular level and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Butanedione, 1-(4-nitrophenyl)- can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that the compound’s stability and degradation can influence its biological activity and effectiveness in in vitro and in vivo experiments . Understanding these temporal effects is crucial for optimizing the compound’s use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of 1,3-Butanedione, 1-(4-nitrophenyl)- vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . Studies have shown that the compound’s biological activity and potential therapeutic effects are dose-dependent, highlighting the importance of determining the optimal dosage for research and medical applications.
Metabolic Pathways
1,3-Butanedione, 1-(4-nitrophenyl)- is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s role in these pathways can affect its biological activity and potential therapeutic applications . Understanding the metabolic pathways of 1,3-Butanedione, 1-(4-nitrophenyl)- is essential for optimizing its use in biochemical research and medical treatments.
Transport and Distribution
The transport and distribution of 1,3-Butanedione, 1-(4-nitrophenyl)- within cells and tissues are influenced by transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, impacting its biological activity and effectiveness . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s use in research and therapeutic applications.
Subcellular Localization
1,3-Butanedione, 1-(4-nitrophenyl)- exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, influencing its biological activity and potential therapeutic applications . Understanding the subcellular localization of 1,3-Butanedione, 1-(4-nitrophenyl)- is essential for optimizing its use in biochemical research and medical treatments.
Propriétés
IUPAC Name |
1-(4-nitrophenyl)butane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-7(12)6-10(13)8-2-4-9(5-3-8)11(14)15/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFHFNDYTYXICJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40193223 | |
| Record name | 1,3-Butanedione, 1-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40193223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4023-82-9 | |
| Record name | 1-(4-Nitrophenyl)-1,3-butanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4023-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Butanedione, 1-(4-nitrophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004023829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (p-Nitrobenzoyl)acetone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21486 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Butanedione, 1-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40193223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of determining the crystal structure of 1-(4-nitrophenyl)butane-1,3-dione?
A1: Determining the crystal structure provides valuable information about the three-dimensional arrangement of atoms within the molecule. This information is crucial for understanding the compound's physical and chemical properties, including its reactivity, stability, and potential interactions with other molecules. In this specific case, the study revealed that 1-(4-nitrophenyl)butane-1,3-dione exists predominantly in its enol form in the solid state [].
Q2: What are the key structural features of 1-(4-nitrophenyl)butane-1,3-dione revealed by the crystal structure?
A2: The crystal structure analysis of 1-(4-nitrophenyl)butane-1,3-dione revealed several important features []:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl 4-[amino(imino)methyl]piperazine-1-carboxylate sulfate](/img/structure/B1346993.png)








